![molecular formula C22H46O5 B14286121 1,1'-Oxybis[3-(octyloxy)propan-2-ol] CAS No. 134450-05-8](/img/structure/B14286121.png)
1,1'-Oxybis[3-(octyloxy)propan-2-ol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis[3-(octyloxy)propan-2-ol] is a chemical compound with the molecular formula C22H46O5 It is characterized by its unique structure, which includes two octyloxy groups attached to a central oxybispropanol backbone
Méthodes De Préparation
The synthesis of 1,1’-Oxybis[3-(octyloxy)propan-2-ol] typically involves the reaction of 3-(octyloxy)propan-2-ol with an appropriate oxybispropanol precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
1,1’-Oxybis[3-(octyloxy)propan-2-ol] undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction type and conditions employed.
Applications De Recherche Scientifique
1,1’-Oxybis[3-(octyloxy)propan-2-ol] finds applications in various scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in certain chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactive properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which 1,1’-Oxybis[3-(octyloxy)propan-2-ol] exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and activity. The pathways involved may include modulation of enzymatic activity or alteration of membrane properties, depending on the specific application.
Comparaison Avec Des Composés Similaires
1,1’-Oxybis[3-(octyloxy)propan-2-ol] can be compared with other similar compounds such as:
Dipropylene glycol: A compound with a similar oxybispropanol backbone but without the octyloxy groups.
1,1’-Oxybis[3-(ethylamino)-2-propanol]: Another derivative with ethylamino groups instead of octyloxy groups.
1,1’-Oxybis[3-(2-methoxyphenoxy)propan-2-ol]: A compound with methoxyphenoxy groups, used in different applications.
The uniqueness of 1,1’-Oxybis[3-(octyloxy)propan-2-ol] lies in its specific functional groups, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
134450-05-8 |
|---|---|
Formule moléculaire |
C22H46O5 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
1-(2-hydroxy-3-octoxypropoxy)-3-octoxypropan-2-ol |
InChI |
InChI=1S/C22H46O5/c1-3-5-7-9-11-13-15-25-17-21(23)19-27-20-22(24)18-26-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
Clé InChI |
HOBUFQFSORIDQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC(COCC(COCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



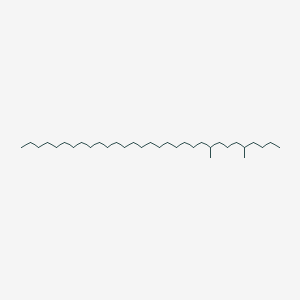

![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
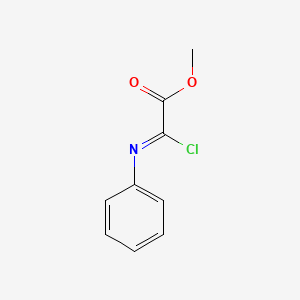
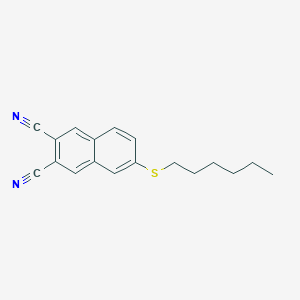


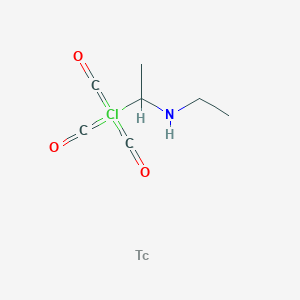
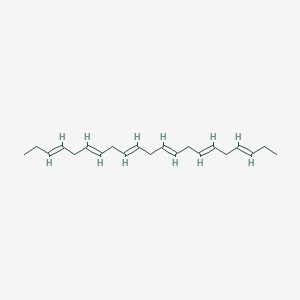
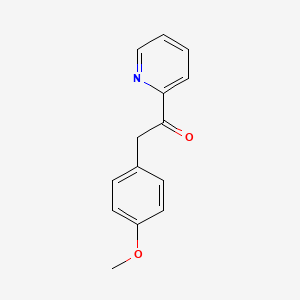
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
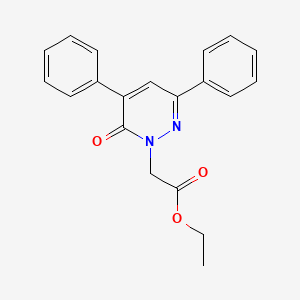
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
